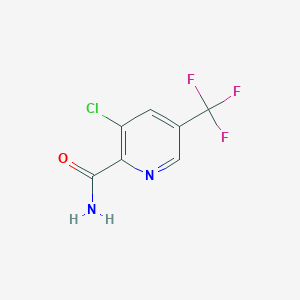

3-Chloro-5-(trifluoromethyl)picolinamide

Vue d'ensemble

Description

The compound 3-Chloro-5-(trifluoromethyl)picolinamide is a chemical entity that has been mentioned in the context of various research studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of 3-Chloro-5-(trifluoromethyl)picolinamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include amidization, diazanyl substitution, cyclocondensation, and hydrolysis, as seen in the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpicolinamide . Although the exact synthesis route for 3-Chloro-5-(trifluoromethyl)picolinamide is not provided, similar methodologies could potentially be applied, considering the structural similarities with the compounds mentioned in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS . These techniques are essential for confirming the structure of synthesized compounds, including the placement of functional groups and the overall molecular framework. For 3-Chloro-5-(trifluoromethyl)picolinamide, similar analytical methods would be used to determine its precise structure.

Chemical Reactions Analysis

The papers discuss the reactivity of picolinamide derivatives in various chemical reactions. For instance, the reaction of β-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone leads to the formation of trifluoromethylated pyrazoles . This indicates that the trifluoromethyl group in picolinamide derivatives can participate in reactions to form heterocyclic compounds. Additionally, the iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization suggests that picolinamide can act as a directing group in C-H activation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)picolinamide can be inferred from the properties of similar compounds. For example, the stability of chromium(III) tris(picolinate) and its ability to be absorbed intact into cells suggest that picolinamide derivatives can have significant stability and potential bioavailability . The presence of the trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which could affect its reactivity and interaction with biological systems.

Applications De Recherche Scientifique

Synthesis and Structural Studies :

- A study by Das et al. (2004) focused on the synthesis and electrochemical properties of ruthenium(III) complexes of N-(aryl)picolinamide, revealing insights into the coordination chemistry and electronic structure of these complexes (Das et al., 2004).

- Yao Jian-wen (2012) discussed an improved synthesis method for the antitumor drug Sorafenib, utilizing intermediates like methyl 4-chloropicolinate and 4-chloro-N-methylpicolinamide, demonstrating the role of picolinamide derivatives in pharmaceutical synthesis (Yao Jian-wen, 2012).

- Research by Mulqi et al. (1982) examined the molecular structure of a palladium(II) complex with picolinamide, providing insights into metal-amide bond characteristics (Mulqi et al., 1982).

Applications in Sensing and Imaging :

- Kuswandi et al. (2007) developed a disposable mercury ion-selective optode based on trityl-picolinamide, indicating the potential of picolinamide derivatives in environmental sensing technologies (Kuswandi et al., 2007).

- Kil et al. (2014) explored the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4, based on 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, highlighting the use of picolinamide derivatives in PET imaging (Kil et al., 2014).

Extraction and Separation Processes :

- A study by Kwon et al. (1999) focused on the extraction of Eu-152, Nd, and Am-241 from simulated liquid wastes using picolinamide, emphasizing the utility of picolinamide derivatives in nuclear waste management (Kwon et al., 1999).

Catalysis and Organic Synthesis :

- Zhao and Chen (2011) developed a palladium-catalyzed method for functionalizing the ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates, showcasing the role of picolinamide derivatives in catalytic organic synthesis (Zhao and Chen, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFMZZZAYXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363148 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethyl)picolinamide | |

CAS RN |

338758-69-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338758-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)